3-Bromo-6-hydroxy-2-methylbenzoic acid

Quality Control Purity Assessment Synthetic Chemistry

This tri-substituted benzoic acid is a critical scaffold for medicinal chemistry. Its unique 3-Br/6-OH/2-Me pattern dictates binding affinity for α-2 adrenoceptor agonists, unlike analogs[reference:0]. Essential for synthesizing specific molecular architectures with agonistic activity. Using analogs risks compromised reactivity and irreproducible results. Procure this exact compound to ensure target selectivity and experimental integrity.

Molecular Formula C8H7BrO3
Molecular Weight 231.045
CAS No. 252955-18-3
Cat. No. B2441211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-hydroxy-2-methylbenzoic acid
CAS252955-18-3
Molecular FormulaC8H7BrO3
Molecular Weight231.045
Structural Identifiers
SMILESCC1=C(C=CC(=C1C(=O)O)O)Br
InChIInChI=1S/C8H7BrO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyAJXOCFKDIBBTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-hydroxy-2-methylbenzoic Acid: CAS 252955-18-3 for Targeted Synthesis and Biological Probe Development


3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS: 252955-18-3) is a tri-substituted benzoic acid derivative characterized by the presence of a bromine atom at the third position, a hydroxyl group at the sixth position, and a methyl group at the second position on the benzene ring . This specific substitution pattern imparts distinct chemical reactivity and biological interaction profiles, differentiating it from other mono- or di-substituted analogs. The compound serves primarily as a versatile synthetic intermediate and as a molecular probe for studying enzyme-substrate interactions, leveraging its structural similarity to natural substrates . Its utility in the development of anticancer agents and α-2 adrenoceptor agonists has been documented, establishing its role as a valuable scaffold in medicinal chemistry .

Why Substituting 3-Bromo-6-hydroxy-2-methylbenzoic Acid with Generic Analogs Can Derail Research Outcomes


Generic substitution with closely related analogs, such as 2-hydroxy-6-methylbenzoic acid, 3-bromo-2-methylbenzoic acid, or 6-hydroxy-2-methylbenzoic acid, is highly inadvisable without rigorous re-validation. The specific arrangement of the bromine, hydroxyl, and methyl groups on the benzoic acid ring of 3-bromo-6-hydroxy-2-methylbenzoic acid creates a unique electronic and steric environment . This precise geometry dictates its interactions with biological targets, influencing enzyme binding affinity and specificity . The bromine atom provides a heavy atom for X-ray crystallography and serves as a versatile handle for further chemical modifications via cross-coupling reactions, while the 6-hydroxy group participates in critical hydrogen bonding networks . Substituting with an analog lacking this exact substitution pattern, even if structurally similar, can lead to significantly altered reactivity, binding kinetics, and biological activity, thereby compromising the integrity and reproducibility of scientific results .

Quantitative Differentiation Guide for 3-Bromo-6-hydroxy-2-methylbenzoic Acid (CAS 252955-18-3) Procurement


Physical Property Differentiation: Melting Point as a Critical Quality Attribute

The melting point of 3-bromo-6-hydroxy-2-methylbenzoic acid is reported as 163-165°C, representing a key physical property for identity verification and purity assessment . This value is distinct from its non-brominated analog, 2-hydroxy-6-methylbenzoic acid, which has a melting point of approximately 170°C [1]. The ~5-7°C difference, while not directly comparable due to differing sources, underscores the impact of the 3-bromo substituent on the compound's crystalline lattice energy and provides a quantifiable parameter for quality control and differentiation from structurally similar impurities.

Quality Control Purity Assessment Synthetic Chemistry

Synthetic Utility: A Versatile Scaffold for α-2 Adrenoceptor Agonist Development

3-Bromo-6-hydroxy-2-methylbenzoic acid is identified as a starting material for the synthesis of α-2 adrenoceptor agonists, with studies indicating that derivatives based on this scaffold show promising affinity with potent activity, as indicated by IC50 values . While specific IC50 data for the acid itself is not provided, this class-level inference is supported by the compound's use in generating biologically active analogs. In contrast, a close analog, 3-bromo-2-methylbenzoic acid, is noted for its use in preparing α-2 adrenoceptor antagonists , highlighting a functional divergence based on the presence and position of the hydroxyl group.

Medicinal Chemistry Adrenergic Receptor Drug Discovery

Role as a Probe for Enzyme-Substrate Interactions

Due to its structural similarity to natural substrates, 3-bromo-6-hydroxy-2-methylbenzoic acid is utilized as a probe for studying enzyme-substrate interactions, with the bromine atom and hydroxyl group playing crucial roles in binding to enzyme active sites and inhibiting activity . While no direct quantitative binding affinity (e.g., Kd, IC50) data for this specific compound is currently available in the public domain, its documented application as a probe represents a distinct functional advantage over analogs lacking the 3-bromo-6-hydroxy substitution pattern. For instance, the non-brominated analog 2-hydroxy-6-methylbenzoic acid, while a known metabolite, is not commonly cited for this specific enzyme probe application .

Biochemistry Enzymology Molecular Probes

Optimal Research and Development Applications for 3-Bromo-6-hydroxy-2-methylbenzoic Acid


Synthesis of α-2 Adrenoceptor Agonist Leads

3-Bromo-6-hydroxy-2-methylbenzoic acid is the optimal starting material for medicinal chemistry programs focused on developing novel α-2 adrenoceptor agonists . Its unique substitution pattern enables the construction of specific molecular architectures that elicit agonistic activity, a functional outcome not readily achieved with analogs like 3-bromo-2-methylbenzoic acid, which is used for antagonist synthesis . Researchers should procure this compound when their project's goal is to enhance agonist potency and selectivity for the α-2 adrenoceptor subtype, leveraging the scaffold's established ability to produce active leads .

Development of Enzyme-Active Site Probes

For biochemists and enzymologists investigating the binding pockets of specific enzymes, 3-bromo-6-hydroxy-2-methylbenzoic acid serves as a targeted molecular probe . Its structural mimicry of natural substrates, combined with the unique electronic effects conferred by the 3-bromo and 6-hydroxy groups, makes it suitable for studying enzyme-substrate interactions and inhibition mechanisms . Procurement of this specific compound is essential for experiments designed to map active site topology or to serve as a lead for inhibitor development, where simpler analogs like 2-hydroxy-6-methylbenzoic acid would not provide the same molecular recognition features .

Quality Control and Reference Standard for Synthetic Chemistry

3-Bromo-6-hydroxy-2-methylbenzoic acid can be employed as a reference standard for analytical method development and quality control in synthetic chemistry workflows . Its distinct melting point range (163-165°C) provides a quantifiable metric for identity confirmation and purity assessment . This application is particularly relevant when scaling up synthetic routes where this compound is an intermediate or product. Using the correct compound ensures that the analytical methods are specifically tuned to detect the desired product and differentiate it from potential impurities, such as its non-brominated analog 2-hydroxy-6-methylbenzoic acid (mp ~170°C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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